REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][O:4]1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>Cl>[C:10]1([NH:9][CH2:2][CH:3]2[CH2:8][CH2:7][CH2:6][CH2:5][O:4]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrCC1OCCCC1
|
Name
|
|
Quantity
|
155.96 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
the aqueous layer was washed three times with isopropyl ether
|
Type
|
EXTRACTION
|
Details
|
the product was extracted three times into isopropyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed once with water
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting oil was poured into water (1400 mL)
|
Type
|
CUSTOM
|
Details
|
The water was decanted
|
Type
|
ADDITION
|
Details
|
water (1500 mL) was again added
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was again decanted
|
Type
|
CUSTOM
|
Details
|
the oil was triturated again in water (1500 mL)
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol/water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NCC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |